SYBR Green II is a fluorescent dye specifically designed for the detection of nucleic acids, particularly RNA and single-stranded DNA, in gel electrophoresis. It is a member of the SYBR Green family of dyes, known for their high sensitivity and low background fluorescence. This compound exhibits a unique fluorescence enhancement upon binding to nucleic acids, making it significantly more effective than traditional stains like ethidium bromide. SYBR Green II is typically supplied as a concentrated solution in dimethyl sulfoxide and is compatible with various gel matrices, including agarose and polyacrylamide gels .
The primary chemical reaction involving SYBR Green II occurs when the dye binds to nucleic acids. The binding process enhances the dye's fluorescence due to changes in its electronic environment. When SYBR Green II interacts with RNA or single-stranded DNA, it undergoes a conformational change that increases its quantum yield. This property allows for the detection of nucleic acids at concentrations as low as 1 ng per band in agarose-formaldehyde gels without the need for destaining steps .
The dye's fluorescence is maximally excited at approximately 497 nm, with emission peaking around 520 nm, which enables its use with standard ultraviolet transilluminators and laser scanners .
SYBR Green II exhibits notable biological activity due to its ability to bind selectively to nucleic acids. Although it is not entirely selective for RNA, it shows a higher quantum yield when bound to RNA (approximately 0.54) compared to double-stranded DNA (approximately 0.36). This characteristic makes it particularly valuable in applications involving RNA detection and quantification . The dye's low intrinsic fluorescence ensures minimal background noise during imaging, enhancing the clarity of results.
The synthesis of SYBR Green II involves several steps typical of cyanine dye production. These methods often include:
SYBR Green II has a wide range of applications in molecular biology:
Studies on SYBR Green II have demonstrated its strong binding affinity for nucleic acids, which significantly enhances its fluorescence upon interaction. The dye's ability to maintain fluorescence even in the presence of denaturing agents like urea or formaldehyde makes it particularly useful in complex experimental setups where other dyes may fail . Additionally, research has explored functionalized derivatives of SYBR Green II that can covalently bind to specific targets, such as viral RNA or nanoparticles, further expanding its utility in targeted applications .
Several compounds exhibit similar properties to SYBR Green II, though each has unique characteristics:
| Compound Name | Sensitivity | Target Nucleic Acid | Quantum Yield | Unique Features |
|---|---|---|---|---|
| SYBR Green I | High | Double-stranded DNA | Higher than SYBR Green II | More effective for double-stranded DNA detection |
| Ethidium Bromide | Moderate | Double-stranded DNA | Low | Requires destaining; mutagenic |
| PicoGreen | Very High | Double-stranded DNA | High | More selective for double-stranded DNA |
| Thiazole Orange | Moderate | Double-stranded DNA | Moderate | Higher sensitivity for G-quadruplexes |
SYBR Green II stands out due to its exceptional sensitivity for single-stranded nucleic acids and unique fluorescence properties that do not require destaining procedures. Its compatibility with various gel types and excitation sources further enhances its practical application in laboratory settings .